[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Description
The compound [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (hereafter referred to as the "target compound") features a complex structure combining a benzylpiperidine moiety, a 4-methoxyphenylamino group, and an acetic acid backbone. The acetic acid moiety likely contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-(N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-29-21-9-7-20(8-10-21)25(17-23(27)28)16-22(26)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTDFMFQSPOIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-Benzylpiperidine Core
The 4-benzylpiperidine moiety is typically prepared starting from 1-benzyl-4-piperidone, a key intermediate. Several synthetic routes to 1-benzyl-4-piperidone are documented:
- Wittig Reaction Route : Reaction of N-benzyl-4-piperidone with (methoxymethyl)triphenylphosphonium chloride, followed by hydrolysis, yields intermediates for further functionalization.
- Trimethylsilyl Diazomethane Condensation : Condensation with N-benzyl-4-piperidone followed by hydrolysis.
- Epoxide Rearrangement : Treatment of N-benzyl-4-piperidone with trimethyloxosulfonium iodide to form an epoxide, then rearranged with magnesium bromide etherate to yield 1-benzylpiperidine-4-carbaldehyde.
- Darzens Condensation : Reaction of N-benzyl-4-piperidone with ethyl chloroacetate, followed by decarboxylation, to form key intermediates.
These methods provide access to the benzylpiperidine ring system with high yields and purity, essential for subsequent steps.
Formation of the Oxoethyl Linker and Attachment of the 4-Methoxyphenylamino Group
The oxoethyl group linked to the piperidine nitrogen is introduced via acylation or amidation reactions. Typical approaches include:
- Reaction of the piperidine nitrogen with 2-chloro- or 2-bromo-oxoethyl derivatives to form the 2-oxoethyl linkage.
- Subsequent nucleophilic substitution or amide bond formation with 4-methoxyaniline or its derivatives to introduce the 4-methoxyphenylamino moiety.
This step requires controlled reaction conditions to avoid side reactions and ensure regioselectivity.
Final Coupling to Acetic Acid Moiety
The aminoacetic acid portion is introduced by coupling the intermediate amine with glyoxylic acid or its derivatives, often via:
- Amide bond formation using carbodiimide coupling agents (e.g., EDC, DCC) under mild conditions.
- Alternatively, ester intermediates such as ethyl 2-(dimethoxyphosphoryl)acetate can be used in condensation reactions with the piperidine derivative, followed by hydrolysis to yield the free acid.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1-benzyl-4-piperidone | Benzylamine + methyl acrylate, 1,4-addition, Dieckmann condensation | 1-Benzyl-4-piperidone intermediate |
| 2 | Introduction of oxoethyl group | Reaction with 2-halo-oxoethyl derivatives | Formation of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl intermediate |
| 3 | Attachment of 4-methoxyphenylamino group | Nucleophilic substitution with 4-methoxyaniline | Formation of amide linkage |
| 4 | Coupling with acetic acid | Carbodiimide-mediated coupling or ester hydrolysis | Final product: [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid |
Research Findings and Yields
- The synthesis of 1-benzyl-4-piperidone via Wittig or Darzens condensation methods typically achieves yields above 90%.
- Subsequent acylation and amidation steps require optimization of temperature and solvent to maximize yield and purity, with reported yields ranging from 70% to 85% for these steps.
- Final coupling to the aminoacetic acid moiety is generally efficient under carbodiimide coupling conditions, with yields around 80% reported in analogous compounds.
Data Table: Key Intermediates and Their Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Reaction Step |
|---|---|---|---|---|
| 1-Benzyl-4-piperidone | 3612-20-2 | C12H15NO | 189.25 | Piperidine core synthesis |
| Ethyl 2-(dimethoxyphosphoryl)acetate | - | C6H13O5P | 190.13 | Oxoethyl linker formation |
| 4-Methoxyaniline | 104-94-9 | C7H9NO | 123.15 | Amino group source |
| This compound | 1142205-57-9 | C22H27N3O4 | 397.48 | Final product |
Notes on Reaction Conditions and Purification
- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used.
- Bases like sodium hydride or triethylamine facilitate deprotonation and nucleophilic substitution.
- Purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Reaction monitoring by TLC and characterization by NMR, IR, and mass spectrometry ensure product integrity.
Chemical Reactions Analysis
Types of Reactions
[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid exhibit activity at sigma receptors, which are implicated in various neurological functions. Sigma receptor ligands have been explored for their potential to modulate neurotransmitter systems involved in depression, anxiety, and schizophrenia. Studies have shown that certain derivatives can enhance neuroprotective effects and may serve as therapeutic agents for neurodegenerative conditions .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that derivatives of piperidine compounds, including those related to this compound, exhibit significant antibacterial and antifungal activities. Structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can enhance efficacy against specific microbial strains .
Anticancer Research
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the exact pathways involved and to assess its efficacy in vivo .
Case Study 1: Sigma Receptor Modulation
A study focused on sigma receptor ligands demonstrated that compounds structurally related to this compound showed significant binding affinity to sigma receptors. This binding was correlated with antidepressant-like effects in animal models, suggesting potential for development as a novel class of antidepressants .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various piperidine derivatives, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth, highlighting the compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperazine/Piperidine Derivatives
Compounds with piperazine or piperidine rings exhibit variations in substituents that influence their physicochemical and biological properties:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features | Source |
|---|---|---|---|---|---|
| Target Compound | C23H27N2O5 | 435.48 | Not provided | Benzylpiperidine, 4-methoxyphenyl, acetic acid | Literature |
| [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid | C20H26N3O6 | 404.44 | sc-305388 | Acetylpiperazine instead of benzylpiperidine | Santa Cruz Biotech |
| ((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic acid | C17H23N4O5 | 363.39 | 1142216-14-5 | Methylpiperazine substituent | United States Biol. |
Key Findings :
Substituted Benzyl and Alkylamino Analogues
Variations in the amino group substituents highlight the role of electronic and steric effects:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Modifications | Source |
|---|---|---|---|---|---|
| [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid | C18H19FN2O4 | 346.36 | 1142215-49-3 | Fluorobenzyl substituent | Aladdin Scientific |
| [2-(Diethylamino)-2-oxoethylamino]acetic acid | C14H19N2O4 | 279.31 | 1142205-91-1 | Diethylamino group | Suppliers List |
Key Findings :
Heterocyclic and Natural Analogues
Compounds with heterocyclic cores or natural origins provide additional structural diversity:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Structural Features | Source |
|---|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-2-(5-oxo-4-phenyl-2,5-dihydro-2-furaniliden)acetic acid | C19H14O5 | 322.32 | Not provided | Furan ring, natural product | Lichen Study |
| 2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid | C23H21N3O6 | 423.43 | Not provided | Pyrimidine core, bis-4-methoxyphenyl groups | A3 Antagonists Study |
Key Findings :
- The furan-containing natural product exhibits a planar structure, which may facilitate intercalation or π-π stacking in biological systems .
Biological Activity
[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid, also known by its CAS number 1142205-66-0, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃₈H₄₈N₂O₄, with a molecular weight of approximately 396.49 g/mol. The structure features a benzylpiperidine moiety, which is crucial for its biological function.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₄₈N₂O₄ |
| Molecular Weight | 396.49 g/mol |
| CAS Number | 1142205-66-0 |
| MDL Number | MFCD12027670 |
Biological Activity Overview
Research indicates that compounds with a benzylpiperidine structure often exhibit significant pharmacological properties, particularly as receptor antagonists. This specific compound has shown promise in modulating chemokine receptors, which are pivotal in immune response and inflammation.
Structure-Activity Relationship (SAR)
Studies have highlighted that the presence of the benzylpiperidine group enhances binding affinity to specific receptors, such as CCR3, which plays a role in asthma and allergic responses. Modifications to the substituents on the piperidine ring can significantly alter the compound's potency and selectivity.
Case Studies and Research Findings
- CCR3 Antagonism :
- In Vitro Studies :
- Pharmacokinetics :
Q & A
Q. Table 1: Analytical Techniques for Structural Validation
| Technique | Application | Example Parameters | Reference |
|---|---|---|---|
| HRMS | Molecular formula confirmation | ESI+, m/z 450.2456 (calc.) | |
| ¹H NMR | Proton environment mapping | δ 7.2–6.8 (aromatic protons) | |
| SCXRD | Crystal packing analysis | Space group P2₁/c, Z = 4 |
Q. Table 2: Steps for Biological Activity Validation
| Step | Description | Critical Parameters |
|---|---|---|
| Assay Selection | Choose target-specific assays (e.g., kinase inhibition) | Enzyme concentration, substrate Km |
| Replicate Design | Use triplicate technical and biological replicates | CV < 15% |
| Data Normalization | Normalize to positive/negative controls | Z’-factor ≥ 0.5 |
Key Considerations
- Data Reproducibility : Document solvent purity, instrumentation calibration, and batch-to-batch variability in synthetic routes .
- Advanced Modeling : Molecular dynamics simulations predict solvation effects and binding conformations in biological targets .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
